4-(Chloromethyl)-2-isopropylthiazole
Description
Significance of the Thiazole (B1198619) Heterocycle in Organic Synthesis and Medicinal Chemistry
The thiazole ring is a fundamental scaffold found in numerous natural products, such as thiamine (B1217682) (Vitamin B1), and a wide array of synthetic compounds with significant medicinal value. rsc.orgresearchgate.net Its unique chemical properties, including aromaticity and the ability of its nitrogen atom to act as a base, make it a versatile building block in organic synthesis. numberanalytics.com The thiazole nucleus is a key structural motif in many clinically used drugs, including the anti-HIV drug Ritonavir, the anti-inflammatory agent Meloxicam, and the antibiotic Penicillin. rsc.orgresearchgate.net
The reactivity of the thiazole ring allows for various chemical modifications, enabling the synthesis of a diverse range of derivatives. nih.gov These derivatives have been extensively investigated and have shown a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. researchgate.netnih.govnih.gov The ability to substitute different functional groups at various positions on the thiazole ring is crucial for tuning the pharmacological properties of these molecules. nih.govtandfonline.com For instance, substitutions at the 2- and 4-positions are common in many biologically active compounds. tandfonline.com The Hantzsch synthesis, which involves the condensation of α-halocarbonyl compounds with thioamides, is a classic and widely used method for constructing the thiazole core. tandfonline.comresearchgate.net
Overview of Halomethyl-Substituted Thiazoles as Synthetic Intermediates
Within the family of thiazole derivatives, those bearing a halomethyl group, such as a chloromethyl group (-CH₂Cl), are particularly valuable as synthetic intermediates. The halogen atom in these compounds is a good leaving group, making the chloromethyl group highly reactive towards nucleophilic substitution. nih.gov This reactivity allows for the facile introduction of various other functional groups onto the thiazole scaffold.
For example, 4-(chloromethyl)thiazole hydrochloride and its derivatives are used as starting materials in multi-step syntheses. tcichemicals.com The chloromethyl group can readily react with nucleophiles like amines, thiols, or alcohols, enabling the elongation of side chains or the introduction of new ring systems. nih.gov A common synthetic route to produce these intermediates is the reaction of a thioamide with 1,3-dichloroacetone. prepchem.com This reaction, a variation of the Hantzsch synthesis, directly installs the reactive chloromethyl group at the 4-position of the thiazole ring.
Contextualization of 4-(Chloromethyl)-2-isopropylthiazole within Thiazole Derivative Research
This compound is a specific heterocyclic compound that serves as a key intermediate in the synthesis of more complex molecules. google.com Its structure features an isopropyl group at the 2-position and the reactive chloromethyl group at the 4-position of the thiazole ring.
One of the most notable applications of this compound is as an important intermediate in the synthesis of Ritonavir, an antiretroviral medication used to treat HIV/AIDS. google.com The synthesis of this intermediate can be achieved through the chlorination of 2-isopropyl-4-hydroxymethylthiazole using a chlorinating agent like thionyl chloride. google.com This reaction efficiently replaces the hydroxyl group with a chlorine atom to yield the target compound. google.com Another reported synthetic pathway involves the condensation of thioisobutyramide with 1,3-dichloroacetone. google.com
The physical and chemical properties of this compound are well-defined, facilitating its use in controlled chemical reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₀ClNS |
| Molecular Weight | 175.68 g/mol sigmaaldrich.com |
| Physical State | Solid sigmaaldrich.com |
| CAS Number | 40516-57-2 sigmaaldrich.com |
| InChI Key | YGTDRZIMYRYHHD-UHFFFAOYSA-N sigmaaldrich.com |
The presence of both the stable isopropyl group and the reactive chloromethyl group makes this compound a tailored building block for specific synthetic targets in medicinal chemistry research.
Preparation of Precursor Molecules
The synthesis of the target compound, this compound, commences with the preparation of its essential thioamide precursor, 2-Methylpropanethioamide (B17427).
Synthesis of 2-Methylpropanethioamide
2-Methylpropanethioamide, also known as thioisobutyramide, is synthesized from its corresponding amide, isobutyramide. This conversion is a thionation reaction, a common method for replacing a carbonyl oxygen atom with a sulfur atom. The process involves reacting isobutyramide with a sulfurating agent under controlled conditions to achieve a high yield of the desired thioamide. A reported method indicates that this synthesis can achieve a yield of 92% with a purity of 99.1% (GC) google.com.
Role of Isobutyramide and Phosphorus Pentasulfide in Precursor Synthesis
In this precursor synthesis, Isobutyramide serves as the starting material, providing the core carbon structure. Phosphorus Pentasulfide (P₄S₁₀) is the key reagent that facilitates the thionation. google.comsci-hub.seorganic-chemistry.org The reaction mechanism involves the nucleophilic attack of the carbonyl oxygen of isobutyramide on a phosphorus atom of P₄S₁₀. This forms a reactive intermediate which, after a series of steps, eliminates an oxo-phosphorus species, leaving the sulfur atom in place of the original oxygen to form the thioamide. sci-hub.se The use of P₄S₁₀ is well-established for converting amides and nitriles into their corresponding thioamides under relatively mild conditions. sci-hub.seorganic-chemistry.org One patented method specifies reacting isobutyramide and phosphorus pentasulfide in an alkaline environment at normal temperature and pressure, resulting in high yields and purity. google.com
Table 1: Synthesis of 2-Methylpropanethioamide
| Reactant 1 | Reactant 2 | Key Conditions | Product | Reported Yield |
|---|---|---|---|---|
| Isobutyramide | Phosphorus Pentasulfide | Alkaline conditions, Normal temperature & pressure | 2-Methylpropanethioamide | ≥90% |
Cyclocondensation Reactions for Thiazole Ring Formation
The formation of the thiazole ring is achieved through the Hantzsch thiazole synthesis, a classic and widely used method. nih.gov This reaction involves the cyclocondensation of a thioamide with an α-halocarbonyl compound.
Reaction with 1,3-Dichloroacetone
In the synthesis of this compound, 2-Methylpropanethioamide is reacted with 1,3-Dichloroacetone. google.com The reaction mechanism begins with the nucleophilic sulfur atom of the thioamide attacking one of the electrophilic carbons adjacent to the carbonyl group of 1,3-dichloroacetone, displacing a chloride ion. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. Subsequent dehydration of the resulting intermediate yields the final aromatic thiazole ring. nih.gov The presence of two reactive chloromethyl groups in 1,3-dichloroacetone makes it a suitable building block for generating the 4-(chloromethyl)thiazole structure. nih.govias.ac.in
Optimization of Reaction Conditions and Solvent Systems (e.g., Acetone)
The efficiency of the Hantzsch synthesis is highly dependent on the reaction conditions. Key parameters for optimization include the choice of solvent, reaction temperature, and reaction time. Solvents such as isopropanol and acetone are commonly used. ias.ac.in Acetone is an effective solvent as it readily dissolves both the thioamide and 1,3-dichloroacetone, facilitating their interaction.
The reaction is typically carried out at an elevated temperature, often under reflux, to provide the necessary activation energy for the cyclization and dehydration steps. ias.ac.in Optimization involves finding a balance to ensure a reasonable reaction rate without promoting the formation of side products. For instance, using an excess of the thioamide component can lead to the formation of bis-thiazolyl ketones. ias.ac.in Therefore, careful control of the stoichiometry, typically an equimolar ratio of the reactants, is crucial for maximizing the yield of the desired this compound. ias.ac.in
Table 2: Hantzsch Cyclocondensation for this compound
| Parameter | Description | Purpose / Rationale |
|---|---|---|
| Reactants | 2-Methylpropanethioamide, 1,3-Dichloroacetone | Formation of the thiazole ring structure. |
| Solvent System | Acetone or Isopropanol | Provides a medium for the reaction, dissolving reactants. |
| Temperature | Reflux | To overcome the activation energy barrier for cyclization. |
| Dehydrating Agent | Magnesium Sulfate (optional but common) | Removes water to drive the reaction towards product formation. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(chloromethyl)-2-propan-2-yl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClNS/c1-5(2)7-9-6(3-8)4-10-7/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGTDRZIMYRYHHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CS1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376802 | |
| Record name | 4-(Chloromethyl)-2-isopropylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40516-57-2 | |
| Record name | 4-(Chloromethyl)-2-isopropylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Chloromethyl)-2-isopropyl-1,3-thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Derivatization of 4 Chloromethyl 2 Isopropylthiazole
Nucleophilic Substitution Reactions of the Chloromethyl Moiety
The most prominent feature of 4-(chloromethyl)-2-isopropylthiazole's reactivity is the chloromethyl group (-CH₂Cl). The chlorine atom, being an effective leaving group, makes the adjacent carbon atom electrophilic and thus a prime target for nucleophiles. These reactions typically proceed via a bimolecular nucleophilic substitution (S_N2) mechanism.
Nitrogen-based nucleophiles readily react with the electrophilic carbon of the chloromethyl group, displacing the chloride ion to form a new carbon-nitrogen bond. libretexts.orgyoutube.com This class of reactions is fundamental to the synthesis of a wide array of nitrogen-containing thiazole (B1198619) derivatives.
Amination with a primary amine, such as aqueous methylamine (B109427) (CH₃NH₂), is a classic example of nucleophilic substitution on this substrate. In this reaction, the lone pair of electrons on the nitrogen atom of methylamine attacks the carbon of the chloromethyl group. This concerted step leads to the formation of a transition state where the C-N bond is forming as the C-Cl bond is breaking, ultimately yielding N-((2-isopropylthiazol-4-yl)methyl)methanamine and a chloride ion. The use of nitrogen nucleophiles is a common strategy in the derivatization of thiazoles to produce compounds with diverse biological activities. researchgate.netnih.gov
The reaction with methylamine is representative of a broader class of reactions where various nitrogen-containing nucleophiles can be employed to create a diverse library of substituted aminomethyl thiazole derivatives. researchgate.netsmolecule.com This versatility is exploited in medicinal chemistry to synthesize intermediates for complex drug molecules. google.comgoogle.com By selecting different primary or secondary amines, a wide range of functional groups can be introduced at the 4-position's methyl group, allowing for the fine-tuning of the molecule's steric and electronic properties. nih.gov The synthesis of these derivatives is a key step in developing new therapeutic agents. researchgate.net
| Nitrogen Nucleophile | Resulting Derivative Structure | Derivative Class |
|---|---|---|
| Ammonia (NH₃) | R-CH₂-NH₂ | Primary Amine |
| Methylamine (CH₃NH₂) | R-CH₂-NH(CH₃) | Secondary Amine |
| Dimethylamine ((CH₃)₂NH) | R-CH₂-N(CH₃)₂ | Tertiary Amine |
| Aniline (C₆H₅NH₂) | R-CH₂-NH(C₆H₅) | N-Aryl Secondary Amine |
Table 1. Examples of Substituted Aminomethyl Thiazole Derivatives from Reactions with Nitrogen Nucleophiles (where R = 2-isopropylthiazol-4-yl).
Beyond nitrogen, the chloromethyl group is also reactive towards other heteroatom nucleophiles, such as those containing oxygen or sulfur. smolecule.com These reactions also proceed via an S_N2 mechanism, expanding the range of possible derivatives.
Oxygen Nucleophiles: Alcohols (R'-OH) and alkoxides (R'-O⁻) can act as nucleophiles to displace the chloride, forming ethers (R-CH₂-OR'). Water can also act as a nucleophile, leading to the formation of the corresponding alcohol, (2-isopropylthiazol-4-yl)methanol.
Sulfur Nucleophiles: Thiols (R'-SH) and thiolates (R'-S⁻), which are generally stronger nucleophiles than their oxygen counterparts, react readily to form thioethers (R-CH₂-SR'). asianpubs.org This reaction is utilized in the synthesis of various sulfur-containing heterocyclic compounds.
Reactivity with Nitrogen-Containing Nucleophiles
Transformations of the Thiazole Ring System
While the chloromethyl group is the most reactive site for substitution, the thiazole ring itself can be a target for chemical modification. nih.gov Such transformations are crucial for exploring the structure-activity relationships of thiazole-containing compounds. researchgate.net
The thiazole ring is a common scaffold found in many biologically active compounds, and its derivatives often exhibit a broad spectrum of antimicrobial activities. researchgate.netmdpi.combiointerfaceresearch.com Researchers frequently modify the thiazole core at various positions to develop novel agents with enhanced potency against resistant microbial strains. researchgate.netnih.gov For instance, introducing different substituents on the thiazole ring can significantly influence the compound's interaction with biological targets. nih.gov Studies on related compounds have shown that structural modifications, such as the introduction of hydroxyphenyl groups or the annelation to form benzothiazoles, can positively influence antimicrobial activity. nih.gov Although the primary reactivity of this compound is at the side chain, the principles of thiazole ring modification are applicable for creating second-generation compounds with potentially improved biological profiles.
| Modification Type | Position on Thiazole Ring | Example from Related Compounds | Impact on Biological Activity | Reference |
|---|---|---|---|---|
| Substitution | C2 | Introduction of a 4-hydroxyphenyl group | Enhanced antibacterial activity | nih.gov |
| Substitution | C5 | Addition of an arylidene group | Potent antibacterial and antifungal activity | researchgate.net |
| Annulation (Fusion) | C4-C5 | Formation of a benzo[d]thiazole structure | Promising antibacterial activity | nih.gov |
| Substitution | C2 | Attachment of pyrazoline moieties | Significant antibacterial and antifungal effects | nih.gov |
Table 2. Examples of Peripheral Modifications on Related Thiazole Scaffolds for Antimicrobial Activity Studies.
Reaction Mechanisms and Pathways
The chemical behavior of this compound is largely dictated by the reactivity of the chloromethyl group attached to the thiazole ring. This functionality serves as a key handle for introducing a wide array of substituents, making the compound a valuable intermediate in multi-step syntheses.
Mechanistic Insights into Chloromethyl Reactivity
The reactivity of the chloromethyl group (-CH₂Cl) at the 4-position of the 2-isopropylthiazole (B97041) core is predominantly characterized by nucleophilic substitution reactions. In these reactions, the chloromethyl group functions as an electrophile, a center that is attractive to electron-rich species known as nucleophiles. evitachem.com The carbon atom of the chloromethyl group is electron-deficient due to the high electronegativity of the adjacent chlorine atom, which withdraws electron density and makes the carbon susceptible to nucleophilic attack. savemyexams.com
The primary mechanism governing the substitution of the chlorine atom is the bimolecular nucleophilic substitution (Sₙ2) pathway. evitachem.comlibretexts.org This mechanism involves a single, concerted step where the incoming nucleophile attacks the electrophilic carbon atom at the same time as the bond to the leaving group (the chloride ion) is broken. libretexts.org
The Sₙ2 mechanism for this compound can be described as follows:
Nucleophilic Attack: An electron-rich nucleophile (e.g., an amine, thiol, or alcohol) approaches the chloromethyl group. smolecule.com The attack occurs from the side opposite to the chlorine atom (backside attack) to minimize steric hindrance and allow for optimal orbital overlap.
Transition State: A high-energy transition state is formed where the nucleophile and the leaving group (chloride) are both partially bonded to the carbon atom. In this state, the carbon atom is temporarily pentacoordinate.
Displacement of Leaving Group: As the new bond between the nucleophile and the carbon atom forms, the carbon-chlorine bond simultaneously breaks. The chloride ion is expelled as the leaving group, and the reaction is complete, resulting in a new derivative of 2-isopropylthiazole. libretexts.org
The rate of this Sₙ2 reaction is dependent on the concentration of both the this compound substrate and the nucleophile, which is characteristic of a bimolecular process. libretexts.org The reactivity is also sensitive to steric factors; for instance, primary amines react more rapidly than bulkier secondary amines due to less crowding around the reaction center. evitachem.com The use of polar aprotic solvents can facilitate Sₙ2 reactions. A key industrial application of this reactivity is the reaction of this compound with methylamine to produce N-((2-isopropylthiazol-4-yl)methyl)-N-methylamine, a crucial intermediate in the synthesis of the antiretroviral drug Ritonavir. newdrugapprovals.orggoogle.com
The table below summarizes the key mechanistic features of the chloromethyl group's reactivity.
| Mechanistic Feature | Description | Relevant Nucleophiles |
| Reaction Type | Nucleophilic Substitution | Amines, Thiols, Alcohols |
| Primary Mechanism | Sₙ2 (Bimolecular Nucleophilic Substitution) | Primary amines (e.g., methylamine) |
| Role of -CH₂Cl group | Electrophile | |
| Key Step | Single concerted step involving backside attack by the nucleophile and simultaneous displacement of the chloride leaving group. | |
| Influencing Factors | Steric Hindrance, Nucleophile Strength, Solvent |
Applications in Organic Synthesis and Pharmaceutical Chemistry
Intermediate in the Synthesis of Pharmaceutical Agents
4-(Chloromethyl)-2-isopropylthiazole is a pivotal intermediate in the manufacturing of complex active pharmaceutical ingredients (APIs). Its specific chemical structure, featuring a reactive chloromethyl group attached to a stable thiazole (B1198619) ring, makes it an ideal starting point for constructing more elaborate molecules.
One of the most critical applications of this compound is its role as the direct precursor to 2-Isopropyl-4-(((N-methyl)amino)methyl)thiazole. google.comgoogle.com The synthesis is achieved through a nucleophilic substitution reaction where the chlorine atom in the chloromethyl group is displaced by a methylamino group. google.com This conversion is typically carried out by treating this compound with an aqueous solution of methylamine (B109427). google.comgoogle.com The resulting compound, 2-Isopropyl-4-(((N-methyl)amino)methyl)thiazole, is itself a crucial intermediate for further synthesis. nih.govchemicalbook.com
The reaction can be summarized as follows:
Starting Material: this compound
Reagent: Aqueous Methylamine
Product: 2-Isopropyl-4-(((N-methyl)amino)methyl)thiazole google.com
This transformation is a well-documented step in multi-step synthetic pathways of significant pharmaceutical agents. google.com
The primary pharmaceutical importance of this compound stems from its role in the synthesis of Ritonavir, a potent antiretroviral medication used to treat HIV/AIDS. google.comgoogle.comnewdrugapprovals.org Ritonavir is an HIV protease inhibitor, a class of drugs that has been instrumental in the development of highly active antiretroviral therapy (HAART). newdrugapprovals.orgnih.gov
The synthesis of Ritonavir relies on the intermediate 2-Isopropyl-4-(((N-methyl)amino)methyl)thiazole, which is derived from this compound. google.comnewdrugapprovals.org The thiazole portion of the molecule is a key structural component that interacts with the HIV protease enzyme. nih.gov The established synthetic route involves the initial formation of this compound from the cyclization of thioisobutyramide with 1,3-dichloroacetone. google.comnewdrugapprovals.org This thiazole derivative is then converted to the N-methylamino intermediate, which is subsequently coupled with other fragments to complete the Ritonavir molecule. newdrugapprovals.org
Given its fundamental role in forming a core part of the Ritonavir structure, this compound is also valuable in the synthesis of Ritonavir analogs. nih.gov Researchers design and synthesize such analogs to investigate structure-activity relationships, improve efficacy against drug-resistant HIV strains, and enhance pharmacokinetic properties. nih.govnih.gov
Utility in Medicinal Chemistry Research
Beyond its specific use in Ritonavir production, this compound serves as a valuable tool in broader medicinal chemistry research due to the established biological importance of the thiazole scaffold.
The thiazole ring is considered a "biologically active scaffold" and is a core structural feature in more than 18 FDA-approved drugs. nih.govnih.govdntb.gov.ua Thiazole derivatives exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. nih.govdntb.gov.ua
This compound is an attractive starting material for developing novel bioactive molecules. Its reactive chloromethyl group provides a convenient handle for chemists to introduce a wide variety of other chemical groups through substitution reactions. smolecule.com This allows for the creation of libraries of new thiazole-containing compounds that can be screened for potential therapeutic activity against various diseases, contributing to the discovery of new lead compounds. nih.govresearchgate.net The versatility of this compound facilitates the exploration of the chemical space around the thiazole core, which is essential for modern drug discovery. mdpi.comrsc.org
The process of bringing a new drug to market is a long and complex pipeline that includes stages such as target identification, hit identification, lead optimization, and preclinical and clinical trials. cazencott.info Chemical building blocks like this compound are fundamental to the early stages of this process.
It contributes significantly to:
Hit Identification: By enabling the synthesis of diverse compound libraries, it provides a range of molecules for high-throughput screening to identify "hits"—compounds that show activity against a specific biological target. cazencott.info
Lead Optimization: Once a lead compound is identified (e.g., an early version of a protease inhibitor), derivatives are synthesized to improve properties such as potency, selectivity, solubility, and metabolic stability. The reactivity of this compound allows chemists to systematically modify the thiazole portion of a molecule to optimize these characteristics and develop a viable drug candidate. cazencott.infoproteobiojournal.com
Its utility in creating structural analogs of known drugs like Ritonavir is a direct application within the lead optimization phase of the drug development pipeline. mdpi.com
Application in Isotopic Labeling Studies
Isotopic labeling is a technique used to trace the path of a compound through a biological system or a chemical reaction. In this method, one or more atoms in a molecule are replaced with their isotope (e.g., replacing hydrogen with deuterium (B1214612) or carbon-12 with carbon-13).
Deuterium-labeled analogs of this compound, such as 4-(Chloromethyl)-2-(1-methylethyl)thiazole-d6 Hydrochloride, are available for research purposes. simsonpharma.com Such labeled compounds are invaluable in:
Pharmacokinetic Studies: Tracking the absorption, distribution, metabolism, and excretion (ADME) of a drug or its intermediates.
Metabolite Identification: Helping to identify the structures of metabolites formed in the body.
Mechanistic Studies: Elucidating the step-by-step mechanisms of complex chemical reactions.
The availability of isotopically labeled this compound allows researchers to conduct detailed studies essential for understanding the biological fate and chemical behavior of the pharmaceuticals derived from it.
Synthesis of Deuterated Analogues for Mechanistic and Metabolic Investigations
The strategic incorporation of deuterium, a stable, non-radioactive isotope of hydrogen, into drug candidates and chemical probes represents a powerful tool in modern pharmaceutical and mechanistic chemistry. For the compound this compound, the synthesis of its deuterated analogues is primarily motivated by the desire to elucidate reaction mechanisms and to investigate its metabolic fate. The substitution of hydrogen with deuterium can significantly alter the rate of chemical reactions in which a carbon-hydrogen bond is broken, a phenomenon known as the kinetic isotope effect (KIE). This effect is invaluable for identifying rate-determining steps in both chemical syntheses and metabolic pathways. nih.govnih.gov Furthermore, deuterated compounds serve as excellent internal standards in mass spectrometry-based quantitative analyses due to their distinct mass shift, allowing for precise tracking and measurement in complex biological matrices. nih.gov
General Strategies for Deuteration
Several general strategies are applicable for the synthesis of deuterated this compound analogues. These include:
Hydrogen-Deuterium (H-D) Exchange: This method involves the direct replacement of a proton with a deuteron (B1233211) from a deuterium source, such as deuterium oxide (D₂O), deuterated solvents (e.g., DMSO-d₆), or deuterated acids (e.g., CF₃COOD). rsc.orgresearchgate.net The exchange is often catalyzed by a base or a metal catalyst. For thiazoles, the C5-proton is generally the most acidic and thus the most amenable to base-catalyzed H-D exchange. rsc.org
Use of Deuterated Building Blocks: A more targeted approach involves the synthesis of the molecule from starting materials that are already isotopically labeled. For instance, a deuterated version of 2-isopropyl-4-thiazolecarboxylic acid could be synthesized and then converted to the chloromethyl derivative.
Photocatalytic Deuteration: Recent advances in photoredox catalysis have enabled highly regioselective deuteration of C(sp³)-H bonds, particularly those adjacent to heteroatoms like sulfur. chemrxiv.org This method could potentially be applied to selectively deuterate the isopropyl or chloromethyl groups.
Synthesis of Specifically Labeled Analogues
The synthesis of specific deuterated analogues of this compound would be tailored to the particular research question.
Deuteration at the Thiazole C5-Position:
For mechanistic studies involving reactions at the thiazole ring, an analogue deuterated at the C5-position would be highly informative. A plausible synthetic route would involve a base-catalyzed H-D exchange on this compound or a suitable precursor.
Reaction: this compound treated with a strong base (e.g., sodium methoxide) in a deuterated solvent like methanol-d₄ (CD₃OD).
Purpose: To study reactions where the C5-proton is abstracted in the rate-determining step. A significant KIE would confirm the involvement of this position.
Deuteration of the Isopropyl Group:
To investigate the metabolic oxidation of the isopropyl side chain, a common metabolic pathway for many drugs, analogues with deuterium on the isopropyl group would be synthesized.
Synthetic Approach: Starting from a deuterated isopropyl source, such as 2-bromopropane-d₇, to construct the thiazole ring.
Application in Metabolic Studies: The presence of a KIE in the formation of hydroxylated metabolites would indicate that C-H bond cleavage at the isopropyl group is a rate-limiting step in its metabolism.
Deuteration of the Chloromethyl Group:
For investigating reactions involving the chloromethyl group, such as nucleophilic substitutions, a deuterated analogue at this position would be synthesized.
Synthetic Approach: Reduction of a corresponding deuterated thiazole-4-carboxylic acid ester with a deuterated reducing agent like lithium aluminum deuteride (B1239839) (LiAlD₄), followed by chlorination.
Mechanistic Insight: A deuterated chloromethyl group would help to probe the mechanism of substitution reactions and potential involvement of this group in metabolic activation.
Research Findings from Analogue Studies
While direct experimental data for deuterated this compound is not published, findings from studies on similar deuterated heterocycles provide a strong basis for the expected outcomes. The following table summarizes the types of deuterated analogues that could be synthesized and their intended applications in research.
| Deuterated Analogue | Position of Deuterium | Plausible Synthetic Method | Intended Research Application | Expected Finding |
| This compound-5-d | Thiazole ring C5-H | Base-catalyzed H-D exchange | Elucidation of reaction mechanisms involving the thiazole ring. | A significant kinetic isotope effect would indicate that C5-H bond cleavage is rate-limiting. |
| 4-(Chloromethyl)-2-(isopropyl-d₇)thiazole | Isopropyl group | Synthesis from isopropyl-d₇ bromide | Investigation of metabolic oxidation of the isopropyl side chain. | A slower rate of metabolism compared to the non-deuterated compound would suggest that oxidation at this position is a key metabolic pathway. |
| 4-(Chloromethyl-d₂)-2-isopropylthiazole | Chloromethyl group | Reduction of a deuterated precursor followed by chlorination | Studying the kinetics and mechanism of nucleophilic substitution reactions at the chloromethyl group. | Altered reaction rates could provide insight into the transition state of the substitution reaction. |
The use of these deuterated analogues in combination with advanced analytical techniques, such as mass spectrometry and NMR spectroscopy, would provide detailed insights into the chemical and biological behavior of this compound, thereby guiding further development in its applications in organic synthesis and pharmaceutical chemistry.
Advanced Research Areas and Methodologies
Computational Chemistry Approaches
Computational chemistry provides powerful tools for understanding the intrinsic properties and reactivity of molecules like 4-(Chloromethyl)-2-isopropylthiazole. These theoretical methods offer insights that are often difficult to obtain through experimental means alone.
Theoretical studies, primarily using Density Functional Theory (DFT), are instrumental in elucidating the reaction mechanisms involving this compound. The Hantzsch thiazole (B1198619) synthesis is a common method for preparing 2,4-disubstituted thiazoles, and computational models can map the entire reaction pathway. wikipedia.orgresearchgate.net Such studies involve calculating the energies of reactants, transition states, intermediates, and products to determine the most favorable reaction route.
Molecular modeling techniques are employed to predict the reactivity and selectivity of this compound. Analysis of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is a key aspect of this. The energy and distribution of these orbitals indicate the molecule's electrophilic and nucleophilic sites. researchgate.netmdpi.com
For this compound, the chloromethyl group at the C4 position is a primary site for nucleophilic attack due to the electron-withdrawing nature of the chlorine atom. Molecular modeling can quantify the partial positive charge on the methylene (B1212753) carbon, confirming its electrophilicity. Furthermore, Natural Bond Orbital (NBO) analysis can reveal the delocalization of electron density and the hyperconjugative interactions that stabilize the molecule, providing a more detailed picture of its electronic structure and reactivity. nih.govmdpi.com These models are crucial for designing new reactions where this compound acts as a building block, predicting how it will interact with various reagents. nih.govnih.gov
Spectroscopic Techniques in Synthetic Verification
Spectroscopic methods are indispensable for the confirmation of the chemical structure of newly synthesized compounds. For this compound, Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for unambiguous structural elucidation.
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for verifying the synthesis of this compound. Both ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework. rsc.orgnih.gov The structural assignment is based on chemical shifts, signal multiplicities, and integration values.
For this compound, the expected ¹H NMR spectrum would feature distinct signals for the different proton environments. The isopropyl group would show a septet for the CH proton and a doublet for the two methyl groups. The chloromethyl group would exhibit a singlet for the CH₂ protons, and the thiazole ring would have a singlet for the proton at the C5 position. nih.govgoogle.com
In the ¹³C NMR spectrum, each carbon atom in the molecule would give a unique signal. By comparing the spectral data of the product with that of known related structures, such as 2-isopropyl-4-methylthiazole, the successful synthesis of this compound can be confirmed. nih.gov Advanced 2D NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used for unequivocal assignment of all proton and carbon signals, especially in more complex derivatives. rsc.orgmdpi.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Group | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Isopropyl | CH | ~3.0-3.3 (septet) | ~30-35 |
| Isopropyl | CH₃ | ~1.3-1.5 (doublet) | ~22-24 |
| Chloromethyl | CH₂ | ~4.5-4.7 (singlet) | ~40-45 |
| Thiazole | C2 | - | ~168-172 |
| Thiazole | C4 | - | ~150-155 |
| Thiazole | C5-H | ~7.0-7.2 (singlet) | ~115-120 |
Note: These are approximate values and can vary based on the solvent and other experimental conditions.
Process Development and Scale-Up Considerations
The transition from a laboratory-scale synthesis to industrial production requires careful consideration of various factors to ensure efficiency, safety, and cost-effectiveness.
The industrial production of this compound, a key intermediate in the synthesis of pharmaceuticals like Ritonavir, necessitates a robust and optimized synthetic route. google.comgoogle.com The classical Hantzsch thiazole synthesis is a common starting point. wikipedia.orgyoutube.com Optimization for industrial scale involves several key aspects:
Reagent Selection: Utilizing cost-effective and readily available starting materials is paramount.
Solvent Choice: The solvent should be inexpensive, have a low environmental impact, and allow for easy product isolation. github.io
Reaction Conditions: Temperature, pressure, and reaction time are critical parameters that need to be fine-tuned to maximize yield and minimize the formation of impurities. Continuous flow reactors and microwave-assisted synthesis are modern techniques that can offer better control over these parameters and facilitate scale-up. nih.gov
Work-up and Purification: The purification process, such as crystallization or distillation, must be efficient and scalable to handle large quantities of the product. guidechem.com
The optimization process often involves a Design of Experiments (DoE) approach to systematically evaluate the effect of different variables on the reaction outcome. The goal is to develop a process that is not only high-yielding but also reproducible and safe for large-scale manufacturing. sigmaaldrich.com
Evaluation of Reaction Efficiencies and Yields
Detailed research findings have elucidated several key factors that influence the outcome of these reactions. The choice of reactants, solvents, catalysts, and reaction temperature all play a significant role in maximizing the yield of this compound while minimizing the formation of by-products.
One of the common methods for synthesizing this compound involves the Hantzsch thiazole synthesis, which in this case is the condensation reaction between thioisobutyramide and a 1,3-dihaloacetone. A documented method utilizes the condensation of thio-iso-butanamide with 1,3-dichloroacetone. This reaction has been reported to produce 2-isopropyl-4-chloromethyl thiazole with a notable yield of 81%. sigmaaldrich.com This approach is direct but involves the use of 1,3-dichloroacetone, a toxic and pungent chemical. sigmaaldrich.com
An alternative and often preferred route involves the multi-step synthesis starting from isobutyric acid. This pathway leads to the formation of 2-isopropyl-4-hydroxymethylthiazole, which is subsequently chlorinated to yield the final product, this compound. A patented method describes the reaction of 2-methylthioisobutyramide with 1,3-dihydroxyacetone (B48652) in the presence of sulfuric acid and acetone, which after workup, results in an 80% yield of the intermediate 2-isopropyl-4-hydroxymethylthiazole hydrochloride. sigmaaldrich.com The subsequent chlorination of this intermediate is a crucial step for which efficiency is a key concern.
Another synthetic approach starts with 2,2-dimethyl-4-methylene-1,3-dioxane, which undergoes an addition reaction with a halogenating agent, followed by condensation with 2-methylpropanethioamide (B17427) to generate 2-isopropyl-4-hydroxymethylthiazole. sigmaaldrich.com This intermediate is then subjected to a chlorination reaction to afford 2-isopropyl-4-chloromethylthiazole. sigmaaldrich.com
The evaluation of reaction efficiencies in these synthetic routes is typically performed through a combination of techniques. High-performance liquid chromatography (HPLC) is often employed to monitor the progress of the reaction and to determine the purity of the final product. The yield is calculated based on the amount of purified product obtained relative to the theoretical maximum. The optimization of these reactions involves systematically varying parameters such as temperature, reaction time, and the molar ratios of reactants and reagents to find the conditions that provide the highest yield and purity.
Below are data tables summarizing the reported yields for key reactions in the synthesis of this compound and its precursors.
Table 1: Reported Yields in the Synthesis of this compound and Precursors
| Reaction Description | Starting Materials | Product | Reported Yield (%) | Reference |
| Condensation | Thio-iso-butanamide, 1,3-Dichloroacetone | 2-isopropyl-4-chloromethyl thiazole | 81% | sigmaaldrich.com |
| Condensation | 2-methylthioisobutyramide, 1,3-dihydroxyacetone | 2-isopropyl-4-hydroxymethylthiazole hydrochloride | 80% | sigmaaldrich.com |
Conclusion and Future Directions
Summary of Synthetic Versatility and Reactivity
The primary mode of reactivity for 4-(chloromethyl)-2-isopropylthiazole is nucleophilic substitution at the chloromethyl position. This is a classic example of an SN2 reaction, where the carbon atom of the chloromethyl group is the electrophilic center. A wide variety of nucleophiles can be employed to displace the chloride ion, leading to the formation of new carbon-heteroatom or carbon-carbon bonds.
Table 1: Examples of Nucleophilic Substitution Reactions with this compound
| Nucleophile | Reagent Example | Product Type |
| Amine | Methylamine (B109427) | Secondary amine |
| Thiol | Thiophenol | Thioether |
| Azide | Sodium azide | Azide |
| Cyanide | Sodium cyanide | Nitrile |
The reactivity of halogenated thiazoles is a subject of detailed study, and while the chloro group is on a methyl substituent rather than directly on the ring, its reactivity is influenced by the electronic nature of the thiazole (B1198619) ring. researchgate.netmdpi.comrsc.orgrsc.org The electron-withdrawing nature of the thiazole ring can enhance the electrophilicity of the chloromethyl carbon, making it more susceptible to nucleophilic attack.
Impact of this compound on Pharmaceutical Intermediate Synthesis
The most significant and well-documented impact of this compound on pharmaceutical intermediate synthesis is its crucial role in the production of the antiviral drug Ritonavir. Ritonavir is a protease inhibitor used to treat HIV/AIDS. In the synthesis of Ritonavir, this compound serves as a key building block, providing the essential thiazole-containing side chain of the final drug molecule. This application underscores the compound's importance in accessing complex and life-saving therapeutics.
Beyond Ritonavir, the synthetic utility of this compound extends to the potential synthesis of other bioactive molecules. The ability to readily introduce the 2-isopropylthiazol-4-ylmethyl moiety into various molecular scaffolds makes it a valuable tool for medicinal chemists in lead optimization and the development of new chemical entities. The thiazole ring is a known pharmacophore present in numerous drugs with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govnih.govnih.gov Therefore, intermediates derived from this compound are of high interest in drug discovery programs.
Emerging Research Opportunities in Thiazole-Based Chemistry
The field of thiazole-based chemistry is continually evolving, with several emerging research opportunities that could further elevate the importance of intermediates like this compound.
Green Chemistry Approaches: There is a growing emphasis on developing more environmentally benign synthetic methods. researchgate.netresearcher.lifenih.gov Research into greener routes for the synthesis of this compound and its derivatives, utilizing less hazardous reagents and solvents, and employing catalytic methods, presents a significant area for future investigation. researchgate.netresearcher.lifenih.gov This includes the use of microwave-assisted synthesis, ultrasound, and green catalysts to improve efficiency and reduce environmental impact. researchgate.netresearcher.lifenih.gov
Novel Bioactive Molecules: The functionalization of the thiazole ring itself, in addition to the chloromethyl group, opens up avenues for creating novel and diverse molecular libraries for high-throughput screening. nih.govnih.gov The development of new methodologies for C-H functionalization of the thiazole core could lead to the discovery of new drug candidates with improved pharmacological profiles. nih.gov
Thiazole-Containing Hybrids: The synthesis of hybrid molecules that incorporate the thiazole moiety alongside other pharmacologically active scaffolds is a promising strategy in drug discovery. researchgate.net this compound is an ideal starting material for creating such hybrids, potentially leading to compounds with synergistic or multi-target activities. researchgate.net
Applications in Materials Science: While the primary focus has been on pharmaceuticals, thiazole-containing compounds also have applications in materials science, for example, in the development of polymers and dyes. mdpi.com The reactivity of this compound could be harnessed to incorporate this heterocycle into new materials with unique optical or electronic properties.
Challenges and Perspectives for Future Chemical Compound Exploration
Despite the significant utility of this compound, several challenges and future perspectives need to be considered for the broader exploration of this and related compounds.
Scalability and Cost-Effectiveness of Synthesis: While synthetic routes to this compound exist, ensuring their scalability and cost-effectiveness for industrial production can be a challenge. researchgate.net The development of more efficient and economical synthetic processes is crucial for its wider application.
Handling of Hazardous Reagents: The synthesis of this compound may involve the use of hazardous reagents. researchgate.net Future research should focus on developing safer alternatives and implementing robust safety protocols to minimize risks.
Exploration of Structural Diversity: While the reactivity of the chloromethyl group is well-utilized, there is a need to explore the functionalization of other positions on the thiazole ring to expand the chemical space of accessible derivatives. core.ac.uk This will require the development of new and selective synthetic methodologies.
Understanding Structure-Activity Relationships (SAR): A deeper understanding of the structure-activity relationships of thiazole-containing compounds is essential for the rational design of new drugs. nih.gov This involves systematic studies of how modifications to the thiazole scaffold, including the substituents at various positions, affect biological activity.
Q & A
Q. What are the established synthetic routes for 4-(chloromethyl)-2-isopropylthiazole?
The compound is synthesized via cyclization of a thioamide intermediate (XXIII) with 1,3-dichloroacetone (XXIV) in refluxing acetone, using MgSO₄ as a catalyst. This method yields the target compound with moderate efficiency and is scalable for academic research .
Q. What spectroscopic techniques are recommended for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation. The chloromethyl group typically appears as a singlet at δ 4.5–4.7 ppm in ¹H NMR, while the isopropyl group shows doublets near δ 1.3–1.5 ppm. High-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) ensures purity (>95%) .
Q. How can researchers ensure the purity of synthesized this compound?
Recrystallization using solvent mixtures like water-ethanol (as described for analogous compounds) improves purity. Thin-layer chromatography (TLC) with hexane:ethyl acetate (4:1) monitors reaction progress, while column chromatography isolates the product .
Advanced Research Questions
Q. How can the chloromethyl group’s reactivity be leveraged in Friedel-Crafts alkylation?
The chloromethyl group facilitates electrophilic aromatic substitution under Friedel-Crafts conditions. For example, AlCl₃ in dichloromethane at 0–5°C enables coupling with electron-rich arenes. This method introduces thiazole moieties into complex scaffolds, though steric hindrance from the isopropyl group may require optimized catalysts .
Q. What strategies mitigate competing elimination during nucleophilic substitution of the chloromethyl group?
Polar aprotic solvents (e.g., DMF) and controlled temperatures (50–60°C) favor substitution over elimination. Catalytic iodide (KI) via the Finkelstein reaction enhances chloride displacement efficiency. Monitoring via ¹H NMR ensures minimal byproduct formation .
Q. How do electronic effects of the thiazole ring influence Vilsmeier-Haack formylation?
The electron-deficient thiazole ring directs formylation to the chloromethyl-bearing carbon. Reaction with DMF and POCl₃ at 0°C yields formylated derivatives, confirmed by ¹³C NMR carbonyl signals (δ 190–195 ppm). This reactivity is critical for synthesizing bioactive analogs .
Q. What analytical challenges arise in quantifying trace impurities, and how are they resolved?
Co-elution of chlorinated byproducts in HPLC is resolved using a C18 column with gradient elution (acetonitrile:water + 0.1% TFA). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) detects impurities at ≤0.1% levels, ensuring compliance with pharmacological standards .
Q. How can researchers evaluate the anticancer potential of this compound derivatives?
Derivatives are tested in vitro using cytotoxicity assays (e.g., MTT on HeLa or MCF-7 cell lines). Structure-activity relationship (SAR) studies focus on modifying the chloromethyl and isopropyl groups to enhance potency. Preliminary data suggest thiazole derivatives inhibit platelet aggregation, a pathway linked to cancer metastasis .
Methodological Considerations
- Synthetic Optimization : Reflux time and solvent choice (e.g., acetone vs. DMSO) significantly impact yield. Evidence from analogous syntheses recommends 18-hour reflux for cyclization .
- Safety Protocols : Due to the compound’s toxicity (harmful if inhaled or ingested), reactions should be conducted in fume hoods with personal protective equipment (PPE) .
- Data Interpretation : Contradictions in biological activity data (e.g., varying IC₅₀ values) may arise from impurities or cell-line specificity. Repetition under standardized conditions is advised .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
